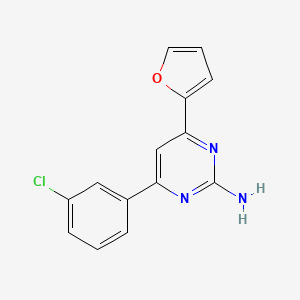
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, commonly referred to as CPFP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, with a structure composed of a benzene ring attached to a pyrimidine ring. CPFP is a versatile compound with a wide range of potential applications, including in drug development, organic synthesis, and as a catalyst.
Aplicaciones Científicas De Investigación
CPFP has a wide range of potential applications in the scientific research field. It has been used as a catalyst in the synthesis of various compounds, such as benzothiophenes, thiophenes, and other heterocyclic compounds. It has also been used as a starting material in the synthesis of various drugs, including anti-cancer drugs. Additionally, CPFP has been used in the synthesis of various polymers, including polyamides and polyurethanes.
Mecanismo De Acción
The mechanism of action of CPFP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
CPFP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPFP has been shown to decrease the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CPFP in laboratory experiments has several advantages. It is readily available and can be synthesized in a variety of ways. Additionally, CPFP has a wide range of potential applications, and can be used as a catalyst in the synthesis of various compounds. However, there are some limitations to using CPFP in lab experiments. It is a relatively unstable compound, and can easily decompose when exposed to heat or light. Additionally, CPFP can be toxic, and should be handled with caution.
Direcciones Futuras
The potential applications of CPFP are far-reaching, and there are many possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of CPFP, in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential applications of CPFP in drug development and organic synthesis. Finally, further research could be done to investigate the potential of CPFP as a catalyst in the synthesis of various compounds.
Métodos De Síntesis
CPFP can be synthesized in a variety of ways, although the most commonly used method is the condensation reaction between 3-chlorobenzoic acid and 2-furylformamide. This reaction is carried out in a solvent such as ethanol, and yields CPFP in a yield of approximately 85%. Other methods for synthesizing CPFP include the reaction between 2-aminobenzoic acid and furfural in aqueous solution, and the reaction between 3-chlorobenzoic acid and 2-furylformamide in the presence of a catalyst such as zinc chloride.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBYIQZQHPLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














